molecular formula C10H15NOS B13619807 3-Amino-1-(2-(methylthio)phenyl)propan-1-ol

3-Amino-1-(2-(methylthio)phenyl)propan-1-ol

Cat. No.: B13619807
M. Wt: 197.30 g/mol
InChI Key: NNPWTCKSHCEWDH-UHFFFAOYSA-N
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Description

3-Amino-1-(2-(methylthio)phenyl)propan-1-ol is an organic compound with the molecular formula C10H15NOS It is characterized by the presence of an amino group, a phenyl ring substituted with a methylthio group, and a hydroxyl group on the propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-(methylthio)phenyl)propan-1-ol typically involves the reaction of 2-(methylthio)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The final step involves the reduction of the nitro group to an amino group, yielding the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-(methylthio)phenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-(2-(methylthio)phenyl)propan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-(methylthio)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring and methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-phenylpropan-1-ol: Lacks the methylthio group, resulting in different chemical and biological properties.

    3-Amino-1-(2-fluorophenyl)propan-1-ol: Contains a fluorine atom instead of a methylthio group, affecting its reactivity and interactions.

    3-Amino-1-(2-chlorophenyl)propan-1-ol:

Uniqueness

The presence of the methylthio group in 3-Amino-1-(2-(methylthio)phenyl)propan-1-ol imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for various research and industrial applications .

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

3-amino-1-(2-methylsulfanylphenyl)propan-1-ol

InChI

InChI=1S/C10H15NOS/c1-13-10-5-3-2-4-8(10)9(12)6-7-11/h2-5,9,12H,6-7,11H2,1H3

InChI Key

NNPWTCKSHCEWDH-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1C(CCN)O

Origin of Product

United States

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